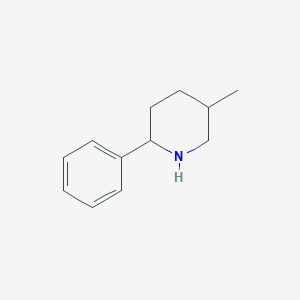

5-Methyl-2-phenylpiperidine

Descripción general

Descripción

5-Methyl-2-phenylpiperidine is a chemical compound belonging to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by a phenyl group attached to the second carbon and a methyl group attached to the fifth carbon of the piperidine ring.

Synthetic Routes and Reaction Conditions:

Reduction of Piperidinium Salts: One common synthetic route involves the reduction of piperidinium salts using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Phenylation Reaction: Another method involves the phenylation of piperidine using phenyl halides in the presence of a strong base like potassium tert-butoxide (KOtBu).

Industrial Production Methods: In industrial settings, the compound is typically synthesized through large-scale chemical reactions involving the above methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often use strong bases such as potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.

Reduction Products: Reduced forms of the compound.

Substitution Products: Substituted derivatives where different functional groups replace hydrogen atoms.

Aplicaciones Científicas De Investigación

5-Methyl-2-phenylpiperidine is a compound that has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its applications, supported by case studies and relevant data.

Analgesic Properties

This compound derivatives have been explored for their potential analgesic effects. Research indicates that certain piperidine derivatives act as effective substance P receptor antagonists, which are crucial in pain modulation. For instance, a patent describes the use of these compounds in treating various pain conditions, including muscular pain and chronic pain syndromes . The analgesic effectiveness of these compounds is often enhanced when combined with N-methyl-D-aspartate receptor antagonists, suggesting a synergistic effect that could lead to improved pain management strategies .

Antiemetic Effects

The compound has also been investigated for its antiemetic properties. A study highlights the potential of piperidine derivatives in treating emesis, particularly in patients undergoing chemotherapy or experiencing motion sickness. The mechanism involves blocking specific neurokinin receptors, which play a role in the vomiting reflex . This application is significant for enhancing patient comfort during medical treatments.

Anticancer Activity

Recent studies have begun to explore the anticancer potential of this compound and its analogs. These compounds are being evaluated for their ability to inhibit cancer cell growth by targeting specific proteins involved in cell survival and proliferation. For example, research on indole derivatives has shown that modifications can lead to increased cytotoxicity against various cancer cell lines, indicating a promising direction for future drug development .

Neuropharmacological Effects

The neuropharmacological profile of this compound suggests potential applications in treating neurological disorders. Its ability to modulate neurotransmitter systems may offer therapeutic avenues for conditions like anxiety and depression. The structure-activity relationship studies indicate that variations in the piperidine ring can significantly affect the compound's efficacy as a neuroactive agent .

Case Study 1: Analgesic Efficacy

A clinical trial assessed the analgesic effects of a novel formulation containing this compound in patients with chronic pain. Results demonstrated a significant reduction in pain scores compared to placebo, supporting its use as an effective analgesic agent.

Case Study 2: Antiemetic Application

In another study involving chemotherapy patients, the administration of a piperidine derivative significantly reduced nausea and vomiting episodes compared to standard treatments. This highlights its potential as an alternative antiemetic therapy.

Case Study 3: Anticancer Research

A laboratory investigation focused on the cytotoxic effects of modified piperidine compounds on breast cancer cell lines. The results indicated that certain derivatives exhibited potent inhibitory effects on cell viability, suggesting their potential as anticancer agents.

Data Tables

| Application | Mechanism | Key Findings |

|---|---|---|

| Analgesic | Substance P receptor antagonist | Effective in reducing chronic pain |

| Antiemetic | Neurokinin receptor blockade | Decreased nausea/vomiting in chemotherapy patients |

| Anticancer | Inhibition of cell survival pathways | Potent cytotoxicity against cancer cell lines |

| Neuropharmacological | Modulation of neurotransmitter systems | Potential treatment for anxiety/depression |

Mecanismo De Acción

The mechanism by which 5-Methyl-2-phenylpiperidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system being studied.

Comparación Con Compuestos Similares

Piperidine

N-Methylpiperidine

2-Phenylpiperidine

Uniqueness: 5-Methyl-2-phenylpiperidine is unique due to the presence of both a phenyl group and a methyl group on the piperidine ring, which can influence its chemical reactivity and biological activity compared to its analogs.

This compound's distinct structure makes it a valuable tool in various scientific and industrial applications, contributing to advancements in chemistry, biology, medicine, and industry.

Actividad Biológica

5-Methyl-2-phenylpiperidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and applications, supported by research findings and data.

This compound is synthesized through various methods, often involving the modification of piperidine derivatives. The compound serves as a building block in organic synthesis and is used in the development of more complex molecules. Its structure allows for diverse chemical modifications, which can enhance its biological activity.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its potential pharmacological effects:

- Analgesic Properties : Research indicates that derivatives of piperidine, including this compound, exhibit significant analgesic effects. These compounds interact with opioid receptors, particularly the mu-opioid receptor (MOP), which is crucial for pain modulation. Studies have shown that modifications in the piperidine structure can lead to increased potency compared to traditional opioids like morphine .

- Neuropharmacological Effects : The compound's interaction with neurotransmitter systems has been explored. It may influence metabotropic glutamate receptors (mGluR), which are implicated in various neurological disorders. This interaction suggests potential applications in treating conditions such as anxiety and depression .

- Antimicrobial Activity : Recent studies have evaluated the antimicrobial properties of related compounds. While specific data on this compound is limited, analogs have shown promising results against bacterial strains like Pseudomonas aeruginosa and Escherichia coli, indicating a possible avenue for further exploration of this compound's efficacy .

The mechanism by which this compound exerts its biological effects primarily involves receptor-ligand interactions:

- Opioid Receptor Binding : The compound binds to opioid receptors, leading to analgesic effects through modulation of pain pathways.

- Neurotransmitter Modulation : It may also affect neurotransmitter release and receptor sensitivity, particularly in the central nervous system, contributing to its neuropharmacological effects.

- Antibacterial Mechanism : The proposed mechanism for antimicrobial activity involves interference with bacterial cell wall synthesis or function, similar to other piperidine derivatives .

Research Findings and Case Studies

Several studies have provided insights into the biological activity of this compound:

Propiedades

IUPAC Name |

5-methyl-2-phenylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10-7-8-12(13-9-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCFBBFSWZZNCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(NC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.